REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.C([Li])CCC.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][C:28](=C=O)[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].[Cl-].[NH4+].[O:35]1CCCC1>>[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][C:28]([OH:35])([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:12])([F:11])[F:1])=[CH:5][CH:6]=2)[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)Br)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
4-carbonyl piperidine-1-formic acid tert-butyl ester
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
kept stirring this system for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −70° C.
|
Type
|
ADDITION
|
Details
|
dropwise adding procedure
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
CUSTOM
|
Details
|
the temperature below −70° C.
|
Type
|
ADDITION
|
Details
|
dropwise adding procedure
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
TEMPERATURE
|
Details
|
the temperature can be increased to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
organic phases were washed by saturated saline
|
Type
|
CONCENTRATION
|
Details
|
followed by anhydrous sodium sulphate drying, concentration, column chromatography (PE: EA=15:1)
|
Type
|
CUSTOM
|
Details
|
to give 1.6 g light yellow gel-like substance, yield: 40%
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=C(C=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |